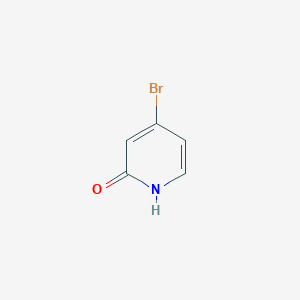

4-Bromo-2-hydroxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are a cornerstone of organic chemistry, primarily due to their presence in a vast number of biologically active compounds and functional materials. numberanalytics.comnih.gov The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts unique electronic properties and reactivity to molecules. numberanalytics.comopenaccessjournals.com This structural motif is found in natural products like nicotine (B1678760) and vitamin B6 (pyridoxine), as well as in a multitude of pharmaceutical agents. nih.gov

The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules for specific applications. nih.gov Pyridine derivatives are integral to the development of drugs with a wide range of therapeutic effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. researchgate.netresearchgate.net Their ability to act as ligands for metal catalysts also makes them crucial in various synthetic transformations. nih.gov

Overview of Halogenated Hydroxypyridines in Synthesis and Medicinal Chemistry

Within the broad class of pyridine derivatives, halogenated hydroxypyridines represent a particularly important subclass for synthetic and medicinal chemists. The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing complex molecular architectures. frontiersin.orgnih.gov This allows for the introduction of diverse substituents onto the pyridine ring, a key strategy in drug discovery for exploring structure-activity relationships (SAR).

The hydroxyl group, on the other hand, can participate in hydrogen bonding interactions, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. frontiersin.org It can also be a precursor for other functional groups. The interplay between the halogen and hydroxyl groups on the pyridine core creates a versatile building block for generating libraries of compounds for biological screening. For instance, halogenated 2,3-dimethoxypyridines have been used as precursors to synthesize aryl-substituted 3-hydroxypyridin-2(1H)-ones, which have been investigated as potential influenza endonuclease inhibitors. frontiersin.orgnih.gov The stability of these compounds can be influenced by the position and type of halogen, with brominated derivatives sometimes showing greater stability than their fluorinated or chlorinated counterparts. acs.org

Research Trajectories for 4-Bromo-2-hydroxypyridine

Current and future research involving this compound is largely directed by its utility as a versatile synthetic intermediate. A primary area of focus is its application in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Specifically, it is used in the synthesis of protein kinase B (PKB) inhibitors, which are being investigated for their potential in cancer treatment. chemicalbook.comprotheragen.ai

Another significant research trajectory is its use in coordination chemistry. The ability of this compound to exist in tautomeric forms (the -OH form and the pyridone form) allows for unusual coordination behavior with metal ions. tandfonline.com For example, it has been shown to coordinate to a copper(II) ion in both of its tautomeric forms simultaneously. tandfonline.com This opens up possibilities for designing novel metal-organic frameworks (MOFs) and catalysts with unique structural and electronic properties.

Furthermore, ongoing research continues to explore the reactivity of the C-Br and C-OH bonds to develop new synthetic methodologies. This includes investigating its participation in various cross-coupling reactions and its use as a precursor for other functionalized pyridines. The compound also serves as a valuable tool in studying enzyme inhibition and protein-ligand interactions. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H4BrNO | protheragen.ainih.gov |

| Molecular Weight | 174.00 g/mol | nih.gov |

| Melting Point | 186 °C | lookchem.com |

| Boiling Point | 305.9 °C at 760 mmHg | lookchem.com |

| Appearance | White/Crystalline Powder | lookchem.com |

| CAS Number | 36953-37-4 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLMGOKTIUIZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355749 | |

| Record name | 4-bromopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36953-37-4 | |

| Record name | 4-bromopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Hydroxypyridine and Its Derivatives

Established Synthetic Routes to 4-Bromo-2-hydroxypyridine

The synthesis of this compound, which exists in tautomeric equilibrium with 4-Bromo-1H-pyridin-2-one, is accomplished through several established chemical pathways. These routes leverage direct halogenation, functional group conversion, and substitution reactions to achieve the desired molecular architecture.

Direct Bromination Approaches

Direct bromination of the pyridine (B92270) ring, particularly in activated systems like pyridinones, is a primary strategy for synthesizing brominated pyridine derivatives.

The bromination of 2-hydroxypyridine (B17775) in an aqueous medium represents a straightforward method for preparing its bromo-substituted derivatives. A common procedure involves treating a stirred suspension of 2-hydroxypyridine in an aqueous solution of potassium bromide with bromine. This approach can yield crystalline products that are then purified by recrystallization. The use of an aqueous reaction medium can simplify waste treatment, as residual hydrobromic acid can be neutralized, aligning with principles of green chemistry.

A representative protocol involves dissolving 2-hydroxypyridine in glacial acetic acid and adding bromine dropwise at a controlled temperature, typically between 0–5°C. After stirring, the reaction is quenched and neutralized to afford this compound in yields ranging from 65–80%.

Table 1: Direct Bromination of 2-Hydroxypyridine

| Brominating Agent | Solvent System | Temperature | Yield | Source |

| Bromine (Br₂) | Aqueous KBr | 20°C | 78% | |

| Bromine (Br₂) | Glacial Acetic Acid | 0–5°C | 65–80% |

Achieving regioselectivity in the bromination of activated pyridines is crucial for synthesizing specific isomers. The choice of brominating agent and solvent significantly influences the reaction's outcome. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated pyridines under mild conditions. thieme-connect.com

Studies on the bromination of 2-hydroxypyridine with NBS have shown that the solvent plays a critical role in directing the substitution. For instance, the reaction conducted in acetonitrile (B52724) can yield 5-bromo-2-hydroxypyridine (B85227) as the major regioisomer, with the 3-bromo derivative also being formed. thieme-connect.com The lower regioselectivity compared to aminopyridines is attributed to the association of NBS with the hydroxyl group, which may facilitate attack at the ortho position. thieme-connect.com In a non-polar solvent like carbon tetrachloride, the formation of 3,5-dibromo-2-hydroxypyridine (B76924) can occur, suggesting that the initial product, 3-bromo-2-hydroxypyridine, undergoes further bromination. thieme-connect.com For other pyridine derivatives, directing groups can be employed to achieve meta-selective bromination electrochemically, highlighting the diverse strategies available for controlling regioselectivity. acs.org

Table 2: Regioselectivity in Bromination of 2-Hydroxypyridine with NBS

| Solvent | Major Product(s) | Observations | Source |

| Acetonitrile | 5-Bromo-2-hydroxypyridine (major), 3-Bromo-2-hydroxypyridine (minor) | Lower regioselectivity observed. | thieme-connect.com |

| Carbon Tetrachloride (CCl₄) | 3,5-Dibromo-2-hydroxypyridine formed alongside monobrominated products. | Suggests further bromination of the initial product. | thieme-connect.com |

Conversion from Pyridine-N-oxides

Pyridine-N-oxides serve as versatile intermediates in the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring towards certain transformations and can be readily removed in a subsequent step. A key strategy involves the nucleophilic substitution of a leaving group at the 4-position of a pyridine-N-oxide. It has been demonstrated that the nitro group in 4-nitropyridine-N-oxide can be effectively replaced by various nucleophiles, including bromide ions. researchgate.netresearchgate.net This reaction provides an excellent method for preparing 4-substituted pyridine-N-oxides, which can then be deoxygenated to the corresponding pyridine derivatives. researchgate.netresearchgate.net

The synthesis of 4-bromopyridine-N-oxide is described as part of this methodology. researchgate.net Subsequent conversion to this compound would typically involve a rearrangement or hydroxylation step, often under acidic or basic conditions. The reactivity of the N-oxide functionality allows for transformations that are not feasible with the parent pyridine. arkat-usa.org

Alkylation Reactions of this compound

The alkylation of this compound is a critical reaction for creating a diverse range of derivatives. Due to its tautomeric nature, alkylation can occur at either the ring nitrogen (N-alkylation) to form a pyridone structure or at the exocyclic oxygen (O-alkylation) to yield a pyridyl ether. The reaction's regioselectivity is highly dependent on the reagents and conditions. researchgate.net

A specific N-alkylation of 2-hydroxypyridines can be achieved by reacting them with organohalides under catalyst- and base-free conditions. researchgate.net This method offers high N-selectivity (>99%). researchgate.net In contrast, O-alkylation can be promoted under different conditions, for example, using silver carbonate (Ag₂CO₃) with benzyl (B1604629) bromide to produce 2-benzyloxy-4-bromopyridine.

A notable application of alkylation is in the synthesis of nucleoside analogues. The glycosylation of silylated this compound with a protected sugar derivative, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-d-erythro-pentofuranosyl chloride, mediated by a Lewis acid like tin(IV) chloride (SnCl₄), yields the corresponding N-glycosylated products. nih.gov

Table 3: Alkylation Reactions of this compound

| Alkylating Agent | Reagents/Conditions | Product Type | Product Example | Source |

| Iodoethane | NaH, THF, 50°C | N-Alkylation | 1-Ethyl-4-bromo-2-hydroxypyridine | |

| Benzyl bromide | Ag₂CO₃, Benzene | O-Alkylation | 2-Benzyloxy-4-bromopyridine | |

| Protected Deoxyribose | BSA, SnCl₄, MeCN | N-Glycosylation | 1-(2-Deoxy-3,5-di-O-(p-toluoyl)-β-D-erythro-pentofuranosyl)-4-bromo-1H-pyridin-2-one | nih.gov |

| Organohalides | None (Catalyst- and Base-Free) | N-Alkylation | N-Substituted 4-bromo-2-pyridones | researchgate.net |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of chemical reactions. While direct enzymatic synthesis of this compound is not widely documented, enzymes are employed in the synthesis of related structures and derivatives. For example, lipases are used for the kinetic resolution of racemic intermediates. In the synthesis of 4-hydroxypiperidine (B117109) alkaloids, a racemic 4-hydroxytetrahydropyridine derivative was resolved via enzyme-catalyzed esterification using immobilized lipases from Candida antarctica and Burkholderia cepacia. researchgate.net This demonstrates the potential for enzymatic methods to produce enantiopure building blocks derived from hydroxypyridine scaffolds.

Furthermore, chemoenzymatic strategies are used to create complex derivatives. The synthesis of bromopyridone nucleotide analogues for incorporation into DNA by polymerases is a prime example. nih.gov In this process, a chemically synthesized nucleoside of this compound is chemoenzymatically transformed into the corresponding triphosphate, which then acts as a substrate for DNA polymerases. nih.gov

Synthesis of Advanced Derivatives Incorporating this compound Moiety

The inherent reactivity of this compound, which exists in tautomeric equilibrium with 4-bromo-1H-pyridin-2-one, makes it a valuable starting material for a variety of synthetic transformations. The following sections detail specific methodologies for the synthesis of advanced derivatives that retain this core structure.

Synthesis of trans-3,4'-bispyridinylethylenes as Protein Kinase B Inhibitors

Derivatives of this compound are key intermediates in the synthesis of compounds with potential therapeutic applications. One such application is the creation of inhibitors for Protein Kinase B (PKB), also known as Akt, a crucial enzyme in cell signaling pathways that regulate cell survival and proliferation. The inhibition of PKB is a significant target in cancer therapy.

trans-3,4'-bispyridinylethylenes are a class of compounds that have demonstrated activity as PKB inhibitors. The synthesis of these molecules utilizes this compound as a foundational building block. While specific, detailed reaction schemes starting from this compound to yield trans-3,4'-bispyridinylethylenes are not extensively detailed in the provided search results, the synthesis can be conceived through established organometallic cross-coupling reactions. A plausible synthetic route would involve a Heck or Suzuki-type coupling reaction. For instance, the vinylation of a protected form of this compound with a suitable vinylating agent, or the coupling of a vinylpyridine derivative with a borylated or organotin derivative of this compound, would lead to the desired bispyridinylethylene skeleton. The trans stereochemistry is often favored under thermodynamic control in such coupling reactions.

The general synthetic approach underscores the utility of this compound as a precursor for generating molecules that can modulate critical biological pathways.

Synthesis of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine (B12830512) and Analogues

The hydroxyl group of this compound is amenable to O-alkylation, allowing for the introduction of various side chains that can influence the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of 4-bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine represents a common modification to introduce an aminoalkoxy side chain, a motif frequently found in pharmacologically active compounds.

The synthesis is typically achieved by treating this compound with a suitable alkylating agent, such as 1-(2-chloroethyl)pyrrolidine, in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group of the pyridinone tautomer, forming a pyridinolate anion that then acts as a nucleophile, displacing the chloride on the side chain.

Advanced Reaction Chemistry and Catalysis Involving 4 Bromo 2 Hydroxypyridine

Cross-Coupling Reactions

4-Bromo-2-hydroxypyridine is a valuable substrate for a variety of transition-metal-catalyzed cross-coupling reactions. The presence of the reactive carbon-bromine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of complex organic molecules, particularly biaryl compounds utilized in pharmaceuticals and materials science. researchgate.net

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and this compound derivatives are effective substrates. A mild and efficient synthetic strategy has been developed for producing pharmaceutically important unsymmetrical diarylpyridines through the chemoselective Suzuki-Miyaura coupling of bromo-2-sulfonyloxypyridines. nih.govacs.org In this approach, the hydroxyl group of a bromo-2-hydroxypyridine is first converted into a sulfonyloxy group (e.g., tosylate or triflate). This allows for a highly selective initial coupling reaction at the more reactive C-Br bond. nih.govacs.org

This reaction can proceed at room temperature with high chemoselectivity using a palladium catalyst like Pd(OAc)₂ in the presence of a suitable phosphine (B1218219) ligand such as Ad₂BnP. nih.govacs.org Following the initial arylation at the bromine-substituted position, a second Suzuki-Miyaura coupling can be performed at the less reactive sulfonyloxy position to generate unsymmetrical diarylpyridines. nih.govacs.org This sequential coupling strategy has been successfully applied to the total synthesis of bioactive molecules, including an antibacterial agent, a topoisomerase inhibitor, and the nonsteroidal anti-inflammatory drug etoricoxib, starting from the corresponding bromo-2-hydroxypyridines. nih.govacs.org

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-2-sulfonyloxypyridines

| Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Bromo-2-tosyloxypyridines | Arylboronic Acids | Pd(OAc)₂ (2.0 mol %), Ad₂BnP (2.4 mol %) | Aryl-2-tosyloxypyridines | 5–99% | nih.govacs.org |

| Bromo-2-triflyloxypyridines | Arylboronic Acids | Pd(OAc)₂ (2.0 mol %), Ad₂BnP (2.4 mol %) | Aryl-2-triflyloxypyridines | High | nih.gov |

| 6-Bromo-8-iodo dihydro thiazolo fused 2-pyridone | Arylboronic Acids | Palladium Catalysis | Selectively arylated ring-fused 2-pyridones | Good | acs.org |

Aryl Bromide Coupling Reactions

The term "aryl bromide coupling" encompasses a broad range of reactions pivotal for biaryl synthesis. frontierspecialtychemicals.comfrontierspecialtychemicals.com The reactivity of the carbon-bromine bond in this compound makes it a suitable partner in various palladium-catalyzed cross-coupling protocols. frontierspecialtychemicals.com The inherent electronic properties of the pyridine (B92270) ring influence the reactivity of its substituents. In dihalogenated pyridines, such as 2,4-dibromopyridine, regioselectivity can often be achieved. Studies have shown that the C2-position is typically more susceptible to oxidative addition by a Pd(0) catalyst, allowing for selective coupling at this site. researchgate.net This inherent reactivity provides a strategic advantage in multi-step syntheses, enabling the controlled and sequential introduction of different aryl groups.

C-H Arylation and Functionalization using Dual Ligand Approaches

Direct C-H arylation has emerged as a sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netacs.org However, a significant challenge with C-H activation catalysis is its sensitivity to coordinating functional groups present in complex molecules like pharmaceuticals. researchgate.netresearchgate.net

To overcome this limitation, a dual-ligand catalytic system has been developed that demonstrates high robustness and functional group tolerance. researchgate.netresearchgate.net This approach combines a strongly coordinating, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a simple, chelating 2-hydroxypyridine (B17775) ligand. researchgate.net While in this specific system the 2-hydroxypyridine acts as a ligand rather than the substrate, the study highlights the crucial role of the 2-hydroxypyridine scaffold in facilitating challenging catalytic transformations. The synergy between the phosphine and the 2-hydroxypyridine ligand promotes the C-H coupling of N-heteroaromatics with aryl bromides. researchgate.netresearchgate.net In situ X-ray Absorption Spectroscopy (XAS) measurements have confirmed that both ligands remain coordinated to the palladium center throughout the catalytic cycle, preventing catalyst inhibition and enabling the late-stage functionalization of diverse, pharmaceutically relevant scaffolds. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions

The pyridine ring, particularly when bearing a halogen, is activated towards nucleophilic attack. This reactivity is a cornerstone of pyridine chemistry, allowing for extensive functionalization.

Substitution of the Bromine Atom with Nucleophiles

The bromine atom of this compound can be displaced by a variety of nucleophiles. atomfair.com The electron-withdrawing nature of the ring nitrogen atom lowers the energy of the LUMO of the π-system, facilitating nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions. gcwgandhinagar.com The pyridone tautomer of 2-hydroxypyridine is an excellent substrate for these reactions. gcwgandhinagar.com

In some synthetic routes, the hydroxyl group is first converted to a better leaving group to enhance reactivity. For instance, treatment with phosphorus oxychloride (POCl₃) can transform the pyridone into a chloropyridine, which is highly reactive towards nucleophiles. gcwgandhinagar.com The SNAr reaction is a standard and site-specific method for producing diversely substituted pyridines from the corresponding halopyridines. acs.org

Isomerization of Aryl Halides for Selective Substitution

A sophisticated strategy for functionalizing pyridines involves the base-catalyzed isomerization of aryl halides. rsc.orgrsc.org Research has demonstrated that 3-bromopyridines, which are often more stable and commercially available than their 4-halo counterparts, can be isomerized in situ to 4-bromopyridines. rsc.orgrsc.org This tandem isomerization/substitution process enables the 4-selective etherification, hydroxylation, and amination of 3-bromopyridine (B30812) precursors. rsc.orgresearchgate.net

Mechanistic studies strongly support that the isomerization proceeds through a highly reactive 3,4-pyridyne intermediate. rsc.orgrsc.orgamazonaws.com The high selectivity for substitution at the 4-position is not due to thermodynamic product stability but is instead driven by kinetics; the nucleophilic aromatic substitution (SNAr) reaction is significantly faster on the transiently formed 4-bromopyridine (B75155) than on the starting 3-bromopyridine. rsc.orgamazonaws.com This innovative method offers the distinct advantage of converging mixtures of regioisomeric bromopyridines into a single, desired 4-substituted product. researchgate.net

Table 2: Proposed Mechanism for 4-Selective Substitution via Isomerization

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1. Deprotonation | A strong base (e.g., P₄-t-Bu) deprotonates the 3-bromopyridine at the C4 position. | Aryl anion | rsc.orgrsc.org |

| 2. Elimination | The aryl anion eliminates a bromide ion to form a pyridyne. | 3,4-Pyridyne | rsc.orgrsc.orgamazonaws.com |

| 3. Bromide Addition | A bromide ion adds to the pyridyne intermediate, forming a mixture of 3- and 4-bromopyridines. | 4-Bromopyridine | rsc.orgamazonaws.com |

| 4. Nucleophilic Attack | The nucleophile selectively attacks the more reactive 4-bromopyridine via an SNAr pathway. | 4-Substituted Pyridine | rsc.orgrsc.org |

Oxidation and Reduction Chemistry of Pyridine Derivatives

The oxidation and reduction chemistry of pyridine derivatives, including this compound, is a field of significant research, encompassing biocatalytic transformations and transition-metal-catalyzed reactions. These processes are fundamental to both the degradation of environmental contaminants and the synthesis of complex molecules.

Biotransformation and Hydroxylation by Microorganisms

The microbial metabolism of pyridine compounds is a key process in their environmental degradation. Hydroxypyridines are frequently identified as intermediate metabolites during the biodegradation of various N-heterocycles. nih.gov Microorganisms have developed sophisticated enzymatic systems, often involving dioxygenases and monooxygenases, to hydroxylate the pyridine ring, initiating its breakdown.

Research has shown that bacteria from the genus Rhodococcus are capable of utilizing 2-hydroxypyridine as a sole source of carbon and energy. nih.gov In Rhodococcus rhodochrous strain PY11, the catabolic pathway for 2-hydroxypyridine is initiated by a four-component dioxygenase enzyme system (HpoBCDF). nih.govresearchgate.net This enzyme catalyzes the initial hydroxylation of 2-hydroxypyridine to produce 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one. nih.gov This intermediate is then further oxidized by a dehydrogenase (HpoE) to yield 2,3,6-trihydroxypyridine, which subsequently undergoes ring opening. nih.gov

The biotransformation of substituted pyridines, including halogenated derivatives, has also been investigated. The mutant soil bacterium Pseudomonas putida UV4, which contains a toluene (B28343) dioxygenase (TDO) enzyme, can metabolize a range of substituted pyridines. nih.govelectronicsandbooks.com While chloro- and bromo-substituted pyridines were found to be poor substrates, they were converted to some extent to their corresponding 3-hydroxypyridine (B118123) derivatives. nih.govelectronicsandbooks.comresearchgate.net The position of the substituent on the pyridine ring dictates the regioselectivity of the hydroxylation. For 4-substituted pyridines, hydroxylation occurs exclusively on the ring, yielding 4-substituted 3-hydroxypyridines. nih.govelectronicsandbooks.com This provides a direct enzymatic route for the oxidation of brominated pyridine rings.

| Microorganism | Substrate | Key Enzyme System | Primary Product | Reference |

|---|---|---|---|---|

| Rhodococcus rhodochrous PY11 | 2-Hydroxypyridine | Four-component dioxygenase (HpoBCDF) | 2,3,6-Trihydroxypyridine (via intermediates) | nih.gov |

| Pseudomonas putida UV4 | Bromo-substituted Pyridines | Toluene Dioxygenase (TDO) | Corresponding 3-Hydroxypyridines | nih.gov |

| Pseudomonas putida UV4 | 4-Alkylpyridines | Toluene Dioxygenase (TDO) | 4-Alkyl-3-hydroxypyridines | electronicsandbooks.com |

Catalytic Dehydrogenation and Hydrogenation with 2-Hydroxypyridine Ligands

The 2-hydroxypyridine moiety, as found in this compound, is a versatile component in ligands designed for catalytic hydrogenation and dehydrogenation reactions. lu.se Its ability to participate in catalysis stems from its tautomeric nature, existing in equilibrium between the hydroxy-pyridine and pyridone forms.

Catalytic Dehydrogenation An efficient system for the oxidant-free dehydrogenation of alcohols has been developed using a Cp*Ir (pentamethylcyclopentadienyl iridium) complex bearing a 2-hydroxypyridine ligand. acs.orgnih.gov This catalytic system operates under neutral conditions and demonstrates high turnover numbers for the conversion of various secondary alcohols to their corresponding ketones. acs.org The concept is described as "ligand-promoted dehydrogenation," where the 2-hydroxypyridine ligand is not merely a spectator but actively participates in the catalytic cycle by facilitating the release of dihydrogen. acs.orgnih.govfigshare.com Similarly, iridium complexes with this ligand motif have been shown to catalyze the acceptorless dehydrogenation of tetrahydroquinoline derivatives. researchgate.net

Catalytic Hydrogenation The 2-hydroxypyridine framework is also crucial for catalytic hydrogenation reactions. Chiral bidentate phosphine-free ligands, such as 2-hydroxypyridine-oxazoline, have been developed for manganese-catalyzed asymmetric hydrogenation. dicp.ac.cnacs.org These ligands are effective in the hydrogenation of heteroaromatics and ketones with high yields and enantioselectivities. dicp.ac.cnacs.org The tautomerism between the 2-hydroxypyridine and pyridone forms is believed to enhance hydrogen activation and hydride transfer. dicp.ac.cn Ruthenium complexes containing NNN tridentate ligands with a 2-hydroxypyridyl fragment have also been synthesized and proven active in the transfer hydrogenation of ketones. acs.org

Metal-Ligand Cooperative Catalysis with 2-Hydroxypyridine Moieties

Metal-ligand cooperation (MLC) describes a catalytic mechanism where the ligand is not a passive scaffold but is directly involved in bond activation processes. nih.gov The 2-hydroxypyridine moiety is a prime example of a ligand capable of MLC, primarily through the reversible tautomerization between its phenol-like (hydroxypyridine) and amide-like (pyridone) forms. acs.orgnih.gov

This cooperation is fundamental to hydrogenation and dehydrogenation catalysis. mdpi.comrsc.org In these reactions, the dearomatization of the 2-hydroxypyridine ligand to its pyridone form (or vice versa) is coupled with substrate activation. For instance, in the hydrogenation of a substrate, the dearomatized pyridonate ligand can cooperate with the metal center to heterolytically cleave H₂, forming a metal-hydride and a protonated hydroxypyridine ligand. mdpi.comrsc.org This proton can then be shuttled to the substrate at a later stage in the catalytic cycle. unizar.es

This mechanism has been demonstrated in palladium complexes with 2-hydroxypyridine-based ligands used for the α-alkylation of ketones with alcohols via a "borrowing-hydrogen" process. nih.gov The involvement of MLC was confirmed by comparing the activity of a complex containing the 2-hydroxypyridine moiety with an analogue lacking the hydroxyl group; the latter showed significantly decreased activity, underscoring the crucial role of the proton-responsive ligand. nih.gov Similarly, in manganese-catalyzed hydrogenations, the interplay between the pyridone and 2-hydroxypyridine forms provides dual metal-ligand cooperation functions that enhance both reactivity and enantioselectivity. acs.org

Dearomatization Reactions of Pyridine Derivatives

Dearomatization reactions are powerful transformations in organic synthesis that convert flat, aromatic compounds into complex three-dimensional structures. acs.orgnih.govmagtech.com.cn The dearomatization of pyridines is challenging due to the thermodynamic penalty of disrupting the stable aromatic system. nih.govmdpi.com Consequently, these reactions typically require activation of the pyridine ring or the use of transition-metal catalysts. mdpi.commdpi.com

A common strategy involves functionalizing the pyridine nitrogen to form a pyridinium (B92312) salt (e.g., an N-acylpyridinium ion), which renders the ring sufficiently electrophilic to undergo nucleophilic attack. mdpi.com This approach enables the synthesis of various dihydropyridine (B1217469) (DHP) derivatives. mdpi.com

Transition-metal catalysis offers another powerful route to pyridine dearomatization. acs.org

Copper Catalysis : Chiral copper hydride complexes can catalyze the C-C bond-forming dearomatization of pyridines with olefins, yielding enantiomerically enriched 1,4-dihydropyridines. acs.orgnih.gov The substitution pattern on the pyridine ring can influence the reaction's success; for some systems, substituents at the C4-position have been found to suppress or completely inhibit the dearomatization event. acs.org

Ruthenium Catalysis : Ruthenium complexes have been employed for the regioselective 1,4-dearomatization of pyridines via hydroboration, producing N-boryl-1,4-dihydropyridines. acs.orgnih.gov These reactions tend to be sensitive to steric hindrance, with 2-substituted pyridines often failing to react. acs.orgnih.gov

These methods provide access to partially or fully saturated nitrogen heterocycles, which are valuable structural motifs in natural products and pharmaceuticals. nih.govmdpi.comresearchgate.net

| Catalyst System | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ / (S,S)-Ph-BPE | Aromatic Olefins, Silane | Asymmetric 1,4-Dearomatization | 1,4-Dihydropyridines | acs.orgnih.gov |

| [Ru(p-cymene)P(Cy)₃Cl₂] | Pinacol Borane | 1,4-Hydroboration | N-Boryl-1,4-dihydropyridines | acs.orgnih.gov |

| N-Heterocyclic Carbene (NHC) | Aliphatic Aldehydes (with activated pyridinium) | Organocatalytic [4+2] Reaction | Functionalized Dihydropyridines | mdpi.com |

| Amine Borane | - (Direct Reduction) | Metal-Free Reduction | 1,2- and 1,4-Dihydropyridines | nih.gov |

Spectroscopic and Computational Investigations of 4 Bromo 2 Hydroxypyridine

Advanced Spectroscopic Characterization

Spectroscopic analysis provides empirical data on the molecular structure, bonding, and electronic properties of 4-Bromo-2-hydroxypyridine. Each technique offers a unique perspective on the compound's characteristics.

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure. The spectra are influenced by the dominant tautomeric form in the chosen solvent. In the 4-bromo-1H-pyridin-2-one form, which is often prevalent, the spectrum would display signals for the three protons on the pyridine (B92270) ring.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C5, and C6 positions. The chemical shifts and coupling constants would be characteristic of the electron-deficient, substituted pyridine ring. Similarly, the ¹³C NMR spectrum would provide signals for the five carbon atoms of the heterocyclic ring, with their chemical shifts indicating their electronic environment (e.g., C=O, C-Br, C=C).

Table 1: Predicted NMR Data for 4-Bromo-1H-pyridin-2-one Note: Specific experimental data was not available in the cited literature. Values are predicted based on typical ranges for similar structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H NMR | ||

| H-3 | 6.0 - 6.5 | Doublet (d) |

| H-5 | 6.5 - 7.0 | Doublet of doublets (dd) |

| H-6 | 7.0 - 7.5 | Doublet (d) |

| N-H | 10.0 - 13.0 | Broad singlet (br s) |

| ¹³C NMR | ||

| C-2 (C=O) | 160 - 170 | |

| C-3 | 105 - 115 | |

| C-4 (C-Br) | 110 - 120 | |

| C-5 | 120 - 130 | |

| C-6 | 135 - 145 |

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint that is characteristic of its functional groups. The IR spectrum of this compound would clearly reflect its tautomeric nature.

If the 4-bromo-1H-pyridin-2-one tautomer is present, the spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found between 1650-1700 cm⁻¹. Additionally, a broad band corresponding to the N-H stretch would appear in the 3200-3400 cm⁻¹ region. Conversely, the this compound form would exhibit a characteristic broad O-H stretching band around 3200-3600 cm⁻¹ and C=N stretching vibrations. The presence of the C-Br bond would be indicated by a strong absorption in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound Tautomers Note: Frequencies are typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Tautomer |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Pyridin-2-one |

| C-H (aromatic) | Stretch | 3000 - 3100 | Both |

| C=O | Stretch | 1650 - 1700 | Pyridin-2-one |

| C=C / C=N | Stretch | 1550 - 1650 | Both |

| C-Br | Stretch | 500 - 650 | Both |

| O-H | Stretch | 3200 - 3600 | Hydroxypyridine |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (C₅H₄BrNO), the calculated monoisotopic mass is 172.94763 Da. nih.gov

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M+) and another two mass units higher for the molecule containing ⁸¹Br (M+2). youtube.com Fragmentation patterns would likely involve the loss of a bromine radical (Br•) or a molecule of carbon monoxide (CO) from the pyridone tautomer. chemguide.co.uklibretexts.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄BrNO |

| Molecular Weight | 174.00 g/mol nih.gov |

| Exact Monoisotopic Mass | 172.94763 Da nih.gov |

| Expected Molecular Ion Peaks (m/z) | ~173 (M+) and ~175 (M+2) |

| Expected M+ / M+2 Intensity Ratio | ~1:1 |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. Substituted 2-pyridones are known to possess chromophoric properties due to their conjugated π-electron systems. researchgate.net The absorption spectrum of this compound is expected to show characteristic bands in the UV region, typically between 250 and 390 nm, corresponding to π → π* and n → π* transitions. researchgate.net

The exact position of the absorption maximum (λmax) is sensitive to the solvent polarity and the specific substitution pattern on the pyridine ring. masterorganicchemistry.com Increasing the conjugation length or the presence of certain substituents can shift the absorption to longer wavelengths. researchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. carleton.edu If a suitable single crystal of this compound can be grown, this technique would unambiguously determine its solid-state structure.

The analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov Crucially, it would confirm which tautomer (the hydroxypyridine or the pyridone form) is present in the crystal lattice. This information is vital for understanding the compound's physical properties and for validating the results of computational studies. carleton.edu

Theoretical and Computational Studies

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data. nih.gov These studies can provide deep insights into the molecular properties of this compound.

Computational modeling can be used to:

Determine Molecular Geometry: Calculations can optimize the molecular structure to find the most stable geometric conformation, providing theoretical bond lengths and angles. nih.gov

Analyze Tautomeric Stability: The relative energies of the this compound and 4-bromo-1H-pyridin-2-one tautomers can be calculated to predict which form is more stable.

Simulate Vibrational Spectra: DFT methods can calculate the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental IR data to aid in the assignment of absorption bands. mewaruniversity.org

Predict Electronic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the λmax values for comparison with experimental UV-Vis data. nih.gov Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the molecule's electronic structure and reactivity. nih.gov

For the related compound 3-Bromo-2-hydroxypyridine, DFT studies have been used to investigate its geometry, electronic properties, and intermolecular interactions, demonstrating the utility of these methods for understanding brominated hydroxypyridines. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of molecular systems. nih.gov For substituted pyridine derivatives, DFT calculations, particularly using Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP), offer a balance of accuracy and computational efficiency. nih.gov These calculations provide in-depth insights into the molecule's geometry, electronic charge distribution, and reactivity. ijesit.com

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. nih.gov For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. The optimized structure allows for the prediction of molecular parameters that are often in good agreement with experimental data for similar compounds. researchgate.net The pyridine ring is expected to be largely planar, with the bromo, hydroxyl, and hydrogen atoms lying in or close to the plane of the ring.

Below is a table of representative theoretical geometric parameters for the optimized structure of this compound, calculated at the B3LYP level.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C2-O | 1.35 | C3-C4-C5 | 119.5 |

| C4-Br | 1.88 | C4-C5-N1 | 120.0 |

| N1-C2 | 1.37 | C5-N1-C6 | 121.0 |

| C2-C3 | 1.39 | N1-C6-C2 | 118.5 |

| C3-C4 | 1.38 | Br-C4-C3 | 119.0 |

| C5-C6 | 1.39 | O-C2-N1 | 117.0 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. ijesit.commdpi.com

For this compound, the HOMO is typically localized over the pyridine ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the entire pyridine ring, suggesting its susceptibility to nucleophilic attack. researchgate.net The HOMO→LUMO transition involves a transfer of electron density, often corresponding to a π → π* transition. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.88 |

| ELUMO | -1.48 |

| Energy Gap (ΔE) | 5.40 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govdeeporigin.com The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. deeporigin.com Green areas represent neutral or near-zero potential. nih.gov

In the MEP map of this compound, the most negative region (red) is expected to be located around the electronegative oxygen atom of the hydroxyl group, identifying it as a primary site for electrophilic interaction. Positive potential regions (blue) are typically found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogen attached to the nitrogen atom in the pyridone tautomer, marking them as sites for nucleophilic attack. The bromine atom often exhibits a region of positive potential on its outermost portion, known as a σ-hole, making it a potential halogen bond donor. researchgate.net

The Electronic Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide an intuitive picture of chemical bonding and electron localization in a molecule. araproceedings.comrsc.org ELF analysis helps in understanding the nature of chemical bonds (covalent, ionic) and identifying regions of electron pairs, such as core electrons, bonding pairs, and lone pairs. araproceedings.comsemanticscholar.org LOL provides a complementary view of electron distribution, with regions of high LOL values indicating areas where electrons are more localized, such as in covalent bonds or lone pairs. rsc.orgresearchgate.net

For this compound, ELF and LOL analyses would reveal high localization around the C-C, C-N, C-H, C-O, and C-Br covalent bonds. Furthermore, distinct basins of high electron localization corresponding to the lone pairs on the oxygen, nitrogen, and bromine atoms would be clearly visible. mdpi.comresearchgate.net These analyses are instrumental in describing the electron distribution and identifying reactive sites on the molecular surface. mdpi.com

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. nih.govchemeurope.com AIM defines atoms as distinct regions of space and analyzes the critical points in the electron density to describe the nature of atomic and intermolecular interactions. chemeurope.com The presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is a necessary condition for the existence of a chemical bond. chemeurope.com The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the bond.

In the context of this compound, AIM analysis would be used to characterize the covalent bonds within the molecule and to study potential non-covalent interactions, such as intramolecular or intermolecular hydrogen bonds. nih.gov For instance, in a dimeric structure, AIM can quantify the strength of the O–H···N hydrogen bonds that stabilize the dimer. nih.gov

Tautomerism and Equilibrium Studies

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 4-Bromo-pyridin-2(1H)-one. nih.govthermofisher.com This phenomenon, involving the intramolecular transfer of a proton between the oxygen and nitrogen atoms, is characteristic of 2- and 4-hydroxypyridines. wuxibiology.comnih.gov The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state (gas, liquid, or solid) and the polarity of the solvent. wuxibiology.comstackexchange.com

In the gas phase, the hydroxy tautomer (this compound) is generally considered to be the more stable form or to exist in comparable amounts to the pyridone form. nih.govacs.org However, in polar solvents and in the solid state, the equilibrium shifts significantly in favor of the more polar pyridone tautomer (4-Bromo-pyridin-2(1H)-one). stackexchange.com This shift is attributed to the better solvation of the zwitterionic resonance contributor of the pyridone form in polar media and favorable intermolecular interactions, such as hydrogen bonding, in the crystalline state. stackexchange.com Ab initio and DFT calculations have been employed to estimate the relative energies and stabilities of these tautomers, showing that while the energy difference in the gas phase can be small, the pyridone form is substantially stabilized in condensed phases. nih.govwayne.edu

| Phase/Solvent | Predominant Tautomer |

|---|---|

| Gas Phase | This compound (or comparable amounts of both) |

| Non-polar Solvents (e.g., Cyclohexane) | Comparable amounts of both tautomers |

| Polar Solvents (e.g., Water) | 4-Bromo-pyridin-2(1H)-one |

| Solid State | 4-Bromo-pyridin-2(1H)-one |

Molecular Dynamics (MD) Simulations

MD simulations of substituted pyridines typically involve creating a computational model of the molecule within a simulated environment, often a solvent like water, to mimic physiological conditions. The interactions between the atoms of the molecule and its surroundings are calculated using force fields, which are sets of parameters that define the potential energy of the system. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over a period of time, typically from nanoseconds to microseconds.

For pyridine derivatives, MD simulations can provide insights into:

Conformational Stability: Identifying the most stable three-dimensional arrangements of the molecule.

Solvation Effects: How the molecule interacts with solvent molecules, which can influence its reactivity and properties.

Binding Interactions: In the context of drug discovery, MD simulations can model how a molecule like a substituted pyridine binds to a biological target, such as a protein or enzyme. These simulations can reveal the key amino acid residues involved in the interaction and the stability of the molecule-protein complex. nih.gov

For instance, studies on other pyridine derivatives have used MD simulations to explore their binding processes with specific enzymes, revealing important details about the forces driving these interactions. nih.gov The insights gained from such simulations are crucial for designing new molecules with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. chemrevlett.com Although specific QSAR models developed for this compound are not detailed in the available literature, the methodology is frequently applied to classes of compounds including pyridine derivatives to predict their activity and guide the synthesis of new analogues.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the molecular descriptors with the biological activity. chemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. chemrevlett.com

QSAR studies on various pyridine derivatives have successfully identified key structural features that influence their biological activities, such as anticancer or enzyme inhibitory effects. chemrevlett.comnih.gov For example, a QSAR study on pyridine derivatives might reveal that the presence of a halogen at a specific position or a hydroxyl group at another is critical for activity. These models can then be used to predict the activity of new, unsynthesized pyridine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

A hypothetical QSAR model can be represented by a general equation:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the coefficients determined from the regression analysis.

Below is an example of the types of molecular descriptors that are often used in QSAR studies of pyridine derivatives.

| Descriptor Type | Examples | Relevance |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the size, shape, and degree of branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the electronic distribution and reactivity of the molecule. |

| Steric | Molar Refractivity, van der Waals volume | Pertains to the bulk and spatial arrangement of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which affects its ability to cross cell membranes. |

While the direct application of these advanced computational techniques to this compound is not extensively documented, the established use of MD simulations and QSAR modeling for the broader class of pyridine compounds underscores their importance in modern chemical and pharmaceutical research. nih.govchemrevlett.com

Applications of 4 Bromo 2 Hydroxypyridine in Medicinal Chemistry and Materials Science

Pharmaceutical Development and Drug Discovery

The pyridine (B92270) ring is a fundamental azaheterocycle in medicinal chemistry, with its nitrogen atom enhancing pharmacokinetic properties by participating in hydrogen bonding with biological receptors. nih.gov This characteristic contributes to the broad spectrum of biological activities observed in pyridine-based drugs.

4-Bromo-2-hydroxypyridine serves as a versatile starting material, or building block, for the synthesis of more complex, biologically active molecules. chemscene.comnih.gov The pyridone structure can function as a bioisostere for various functional groups like amides and phenols, and it can act as both a hydrogen bond donor and acceptor. nih.gov These features, combined with its favorable properties like metabolic stability and water solubility, make it a crucial component in constructing novel therapeutic agents. nih.govbohrium.com Its utility is demonstrated in the synthesis of chiral N-substituted 2-pyridones through reactions like the aza-Michael addition, highlighting its role in creating structurally diverse and potentially potent pharmacological compounds. researchgate.net

As a reagent, this compound is instrumental in the creation of various heterocyclic compounds with therapeutic potential. bohrium.commedchemexpress.com For instance, it is a key precursor in the multi-step synthesis of positive allosteric modulators for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov The synthesis involves an initial epoxide ring-opening reaction followed by a Suzuki coupling reaction with various arylboronic acids, demonstrating the compound's reactivity and importance in building complex molecular frameworks for drug candidates. nih.govresearchgate.net

While direct research linking this compound derivatives to Protein Kinase B (PKB/Akt) is specific, the broader class of pyridone-containing molecules is recognized for its significant anticancer properties, often targeting various protein kinases. frontiersin.orgnih.gov Kinase inhibitors are a major focus in cancer therapy, and natural compounds are a significant source for these inhibitors. nih.gov Pyridine-based compounds have been successfully developed as inhibitors for other kinases, such as VEGFR-2, which is crucial in angiogenesis. ekb.eg For example, certain nicotinamide (B372718) derivatives have shown potent inhibition of VEGFR-2 and cytotoxic activity against cancer cell lines like HCT-116 and HepG2. ekb.eg This broader context suggests the potential of pyridone scaffolds, including derivatives of this compound, in the design of novel kinase inhibitors for cancer treatment.

Derivatives of 2-pyridone are well-documented for their wide-ranging biological activities, including significant antimicrobial and anticancer effects. benthamdirect.comingentaconnect.comresearchgate.net

Anticancer Activity: Numerous studies have highlighted the antiproliferative activity of pyridone derivatives against various human tumor cell lines. nih.govnih.gov For instance, certain 4-aryl-1,4-dihydropyridines have demonstrated cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range. mdpi.com Similarly, novel pyrimidine (B1678525) derivatives have shown inhibitory activity across a panel of cancer cell lines, including those resistant to standard drugs. nih.gov The mechanism often involves targeting key cellular components like protein kinases or DNA topoisomerase. nih.govnih.gov

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference Compound |

|---|---|---|---|

| 4-Aryl-1,4-dihydropyridines | HeLa | 2.3 - 4.1 µM | Not Specified |

| 4-Aryl-1,4-dihydropyridines | MCF-7 | 5.2 - 11.9 µM | Not Specified |

| Nicotinamide Derivatives | HCT-116 | 9.3 - 15.4 µM | Sorafenib |

| Nicotinamide Derivatives | HepG2 | 7.8 - 9.8 µM | Sorafenib |

| Pyridine‐derived Compounds | HepG2 | 4.25 - 12.83 µM | Not Specified |

| Pyridine‐derived Compounds | MCF-7 | 4.25 - 12.83 µM | Not Specified |

Antimicrobial Activity: The pyridone scaffold is also a key feature in compounds with potent antimicrobial properties. mdpi.com For example, certain 4-hydroxycoumarin (B602359) derivatives have shown significant antibacterial activity against Staphylococcus aureus, with zones of inhibition up to 26.5 mm. scielo.br The introduction of halogen atoms like bromine and chlorine into molecular structures is a known strategy to enhance antimicrobial efficacy. mdpi.comnih.gov Studies on naphthyridine derivatives, which contain two fused pyridine rings, have also revealed potent antibacterial and antifungal activity, comparable to standard drugs like ampicillin (B1664943) and griseofulvin. mdpi.com

| Compound Class | Microorganism | Activity (Zone of Inhibition / MIC) | Reference Compound |

|---|---|---|---|

| 4-Hydroxycoumarin Derivatives | S. aureus | 26.5 ± 0.84 mm | Not Specified |

| 4-Hydroxycoumarin Derivatives | S. typhimurium | 19.5 ± 0.59 mm | Not Specified |

| 1,8-Naphthyridine Derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Comparable to Ampicillin | Ampicillin |

| 1,8-Naphthyridine Derivatives | A. niger, C. albicans | Comparable to Griseofulvin | Griseofulvin |

The pyridone core is a promising scaffold for the development of new antituberculosis agents, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov A high-throughput screening identified 4-hydroxy-2-pyridones as a novel class of anti-TB agents. nih.gov Subsequent optimization of this scaffold, particularly at the 6-position of the pyridone ring, led to compounds with significant potency against both drug-sensitive and multidrug-resistant Mtb clinical isolates. nih.gov For example, a derivative with a dimethylcyclohexyl group showed potent in vitro activity and favorable oral pharmacokinetic properties, demonstrating efficacy in a mouse model of tuberculosis. nih.gov This highlights the potential of pyridone derivatives in addressing the urgent need for new tuberculosis treatments. nih.govmdpi.com

Derivatives of this compound are key components in the synthesis of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor (mAChR). nih.gov These receptors are crucial in the central nervous system, and their modulation is a therapeutic strategy for neurological and psychiatric disorders, including Alzheimer's disease. mdpi.comnih.gov The development of selective M1 PAMs is a significant area of research. nih.gov The synthesis of 4-phenylpyridin-2-one derivatives has led to the identification of novel PAMs, where the pyridine nitrogen is believed to have an important interaction with the allosteric site of the M1 receptor. nih.gov

Carbonic Anhydrase Inhibitors

This compound derivatives have been investigated as precursors for potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes. Specifically, pyridine-3-sulfonamide (B1584339) derivatives are a well-established class of CA inhibitors. mdpi.comnih.gov The mechanism of action involves the sulfonamide group (SO2NH2) binding to the zinc ion within the enzyme's active site, disrupting its catalytic activity of hydrating carbon dioxide. mdpi.com

Research into 4-substituted pyridine-3-sulfonamides has led to the development of inhibitors with selectivity for different CA isoforms. Human carbonic anhydrases (hCA) such as hCA I and II are widespread, while isoforms hCA IX and XII are overexpressed in various cancers, making them attractive targets for anticancer therapies. mdpi.comnih.gov By modifying the substituent at the 4-position of the pyridine ring, researchers can tune the inhibitory activity and selectivity of the compounds. For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibitory activity. mdpi.comnih.gov While this compound itself is not the final inhibitor, its pyridine core is central to the scaffold of these targeted drugs. The strategic placement of substituents allows for selective interactions within the hydrophilic or lipophilic halves of the enzyme's active site. mdpi.com

Table 1: Inhibitory Activity of 4-Substituted Pyridine-3-Sulfonamide Derivatives against various hCA Isoforms

| Compound | hCA II (KI nM) | hCA IX (KI nM) | hCA XII (KI nM) | Selectivity (IX over II) | Selectivity (IX vs XII) |

|---|---|---|---|---|---|

| Compound 4 | Data not specified | 137 | Data not specified | Up to 5.9-fold | Data not specified |

| Compound 6 | 271 | Data not specified | 91 | Data not specified | 23.3-fold |

Telomerase Inhibitors

Telomerase is a reverse transcriptase that maintains the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, enabling replicative immortality. semanticscholar.org This makes it a prime target for anticancer drug development. semanticscholar.orgelsevierpure.com One strategy to inhibit telomerase is through the stabilization of G-quadruplex structures in telomeric DNA. nih.gov Ligands that bind to and stabilize these four-stranded DNA structures can block telomerase from accessing the telomere, thus inhibiting its function. nih.gov

Derivatives of this compound can be incorporated into larger molecular scaffolds, such as porphyrins, designed to interact with G-quadruplexes. The cationic porphyrin, 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphyrin (TMPyP4), is a known telomerase inhibitor that functions by binding to quadruplex DNA. nih.gov Structure-activity relationship (SAR) studies on analogues of TMPyP4 have shown that positively charged substituents on the porphyrin ring are crucial for telomerase inhibition. nih.gov The pyridine moiety, which can be derived from precursors like this compound, provides a key structural element for creating these charged functionalities and facilitating the necessary stacking interactions with the G-quadruplex. nih.gov

Topoisomerase I and II Inhibitors

Topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication and transcription. wikipedia.org They work by creating transient breaks in the DNA strands to relieve supercoiling. wikipedia.orgnih.gov Topoisomerase inhibitors block this action, leading to DNA damage and ultimately cell death, which is why they are effective anticancer agents. wikipedia.orgresearchgate.net These inhibitors can be classified as poisons, which stabilize the topoisomerase-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme from binding to DNA or executing its cleavage function. wikipedia.org

The pyridine ring, a core component of this compound, is found in various topoisomerase inhibitors. For example, the indenoisoquinoline class of Topoisomerase I inhibitors features a nitrogen-containing heterocyclic system. wikipedia.org Synthetic routes to create complex heterocyclic compounds often utilize substituted pyridines as starting materials. The bromine and hydroxyl groups on this compound offer reactive sites for further chemical modification, allowing for its integration into novel molecular architectures designed to target Topoisomerase I or II. While many clinically used agents like anthracyclines and etoposide (B1684455) target Topoisomerase II, there is ongoing research to develop new agents, and versatile building blocks like substituted pyridines are valuable in this pursuit. researchgate.netdrugbank.com

Endothelin Receptor Antagonists

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a role in the pathophysiology of several cardiovascular diseases, including pulmonary artery hypertension (PAH). taylorandfrancis.comnih.gov Endothelin receptor antagonists (ERAs) block the action of ET-1, leading to vasodilation. nih.gov Two main receptor subtypes, ETA and ETB, mediate the effects of ET-1. researchgate.net Approved ERAs for PAH include bosentan (B193191) (a dual ETA/ETB antagonist) and ambrisentan (B1667022) (a selective ETA antagonist). nih.gov

The molecular structures of many ERAs are complex and often contain heterocyclic components. The synthesis of these antagonists can involve pyridine derivatives as key intermediates. The functional groups of this compound allow it to be a versatile starting point for building more complex molecules. For instance, the pyridine nitrogen can be part of a larger heterocyclic system, and the bromo group can be replaced through various cross-coupling reactions to build the carbon skeleton of the target antagonist. The development of new ERAs continues to be an active area of research to improve efficacy and safety profiles. nih.gov

Antihyperglycemic Properties of Imidazoline (B1206853) Derivatives

Imidazoline derivatives have been identified as having significant antihyperglycemic activity, making them of interest for the treatment of type 2 diabetes. nih.gov These compounds can exert their effects on glucose tolerance without causing hypoglycemia. nih.gov Research has shown that certain substituted aryl imidazolines exhibit potent antihyperglycemic properties in animal models. nih.gov

The synthesis of these active imidazoline derivatives can utilize aryl precursors that are built upon or incorporate a pyridine ring. This compound can serve as a foundational block in creating the substituted aryl portion of these molecules. Through chemical modification, the pyridine ring can be linked to the imidazoline moiety. In vivo studies, such as the oral glucose tolerance test (OGTT) in diabetic rat models, are used to evaluate the efficacy of these synthesized compounds. nih.gov The replacement of the imidazoline ring with other isosteric heterocycles often results in a loss of activity, highlighting the importance of this specific chemical feature. nih.gov

Targeting PI3K/Akt and NF-kB Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt and the nuclear factor-kappa B (NF-kB) signaling pathways are critical regulators of cell survival, proliferation, and inflammation. nih.govnih.gov In many cancers, these pathways are constitutively active, promoting tumor growth and resistance to apoptosis. nih.gov Therefore, inhibitors that target components of these pathways are highly sought after as cancer therapeutics. There is significant cross-talk between the PI3K/Akt and NF-kB pathways, and targeting both simultaneously can lead to synergistic apoptotic effects in cancer cells. nih.gov

Small molecule inhibitors are often designed around heterocyclic scaffolds. The pyridine ring from this compound can serve as a core structure for developing inhibitors of kinases like PI3K and Akt, or proteins involved in the NF-kB cascade. The bromo and hydroxyl functionalities provide handles for synthetic chemists to build diversity and optimize the binding affinity and selectivity of the compounds for their intended protein targets. For example, inhibitors like LY294002, which targets PI3K, demonstrate that heterocyclic structures can effectively block these signaling cascades. nih.govresearchgate.net

Anti-tyrosinase and Free Radical Scavenging Activities

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin, the pigment responsible for skin color. rsc.orgrsc.org Overactivity of tyrosinase can lead to hyperpigmentation disorders. dovepress.com Consequently, tyrosinase inhibitors are of great interest in the cosmetics and dermatology fields. rsc.org Additionally, compounds with the ability to scavenge free radicals can help protect against oxidative stress, which is implicated in skin aging and various diseases. nih.gov

Hydroxypyridinone derivatives have emerged as potent tyrosinase inhibitors, largely due to their ability to chelate the copper ions in the enzyme's active site. rsc.org this compound is a tautomer of 4-bromo-2-pyridone, a related structure. Synthetic strategies can convert this starting material into 3-hydroxypyridin-4-one derivatives, which have shown significant anti-tyrosinase activity. rsc.orgrsc.org The antioxidant activity of these compounds is often evaluated using assays like the DPPH (1,1-diphenyl-2-picryl hydrazine) radical scavenging test. rsc.org Studies have reported hydroxypyridinone derivatives with potent dual activities. rsc.orgrsc.org

Table 2: Anti-tyrosinase and Antioxidant Activities of Synthesized 3-Hydroxypyridin-4-one Derivatives

| Compound | Tyrosinase Inhibition (IC50 μM) | DPPH Radical Scavenging (EC50 mM) |

|---|---|---|

| General Range of Synthesized Derivatives | 25.29 to 64.13 | 0.039 to 0.389 |

| Compound 6i (most potent) | 25.29 | Data not specified |

Agricultural Chemical Applications

The exploration of novel chemical entities for agricultural applications is a continuous endeavor to address the challenges of weed and pathogen resistance. Within this context, the pyridinone scaffold has garnered attention as a privileged structure in the design of biologically active compounds. While specific, large-scale commercial applications of this compound in agriculture are not extensively documented in publicly available literature, the broader class of pyridin-2(1H)-ones, to which it belongs, has been the subject of research for its potential use in crop protection.

Use in Herbicides and Fungicides

Research into the herbicidal and fungicidal properties of pyridinone derivatives is an active area. The structural features of these molecules, including the ability to engage in hydrogen bonding and potential for substitution at various positions on the ring, make them attractive candidates for agrochemical development.

While direct studies on this compound as a standalone herbicide or fungicide are limited, related structures have shown promise. For instance, pyridine analogues of the herbicide bromoxynil (B128292) have been synthesized and evaluated for their herbicidal activity. One such pyridine analogue demonstrated greater efficacy in controlling several weed species compared to bromoxynil itself, suggesting that the pyridine scaffold can contribute to enhanced herbicidal action. nih.gov This line of research indicates the potential for bromo-substituted hydroxypyridines to serve as building blocks or lead compounds in the development of new herbicides. nih.gov

Material Science Applications

The unique chemical structure of this compound, featuring a heterocyclic ring, a hydroxyl group, and a bromine atom, presents opportunities for its application in material science. These functional groups can be exploited for polymerization, coordination with metal ions, and the formation of specialized coatings.

Development of Polymers and Coatings

While the direct application of this compound in the large-scale production of commercial polymers and coatings is not widely reported, the functionalities present in the molecule suggest its potential as a monomer or a modifying agent in polymer synthesis. Pyridine-containing polymers are known for a variety of applications, including their use in capturing contaminants and in the self-assembly of block copolymers.

The nitrogen atom in the pyridine ring can act as a coordination site, and the hydroxyl group can participate in condensation polymerization or be modified to introduce other polymerizable groups. The bromine atom provides a reactive site for cross-coupling reactions, which could be utilized for grafting onto polymer backbones or for the synthesis of functionalized monomers. However, specific research detailing the incorporation of this compound into polymer structures or its use in coating formulations is not extensively available in the reviewed scientific literature.

Coordination Chemistry and Ligand Design

In the field of coordination chemistry, this compound can act as a ligand, binding to metal ions to form coordination complexes. The presence of both a nitrogen and an oxygen atom allows for various coordination modes.

A notable example is the synthesis and structural characterization of a copper(II) complex involving 2-bromo-4-hydroxypyridine. tandfonline.com In this complex, both the hydroxypyridine and its tautomeric pyridone form are coordinated to the same copper(II) ion, which is an unusual coordination motif. tandfonline.com The study highlights the versatility of bromo-hydroxypyridine derivatives as ligands in creating novel coordination compounds with interesting structural features. tandfonline.com

The ability of this compound to form complexes with metal ions opens up possibilities for the design of new materials with specific magnetic, optical, or catalytic properties. The bromine atom can also be used to further functionalize the ligand, allowing for the tuning of the electronic and steric properties of the resulting metal complexes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substitution Patterns on Biological Activity

The biological profile of the 4-Bromo-2-hydroxypyridine scaffold can be systematically modified by introducing various substituents at different positions on the pyridine (B92270) ring. The nature, position, and size of these substituents can dramatically alter the molecule's interaction with biological targets, leading to enhanced or diminished activity.

Research into related pyridine and pyridone structures demonstrates key SAR principles. For instance, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, can be advantageous for certain biological activities. nih.gov Conversely, electron-donating groups may alter the electronic distribution of the ring and affect receptor binding. Studies on various pyridine derivatives have shown that their antiproliferative activity is closely linked to the number and position of substituents like methoxy (B1213986) (O-CH3), hydroxyl (OH), and amino (NH2) groups, as well as halogens. nih.gov For example, in some series of imidazo[4,5-b]pyridines, bromo-substituted derivatives bearing specific amidino groups showed potent and selective inhibitory activity against colon carcinoma cells at sub-micromolar concentrations. nih.gov The placement of these groups is crucial, as it dictates the molecule's steric and electronic profile, influencing its ability to fit into an active site and form key interactions.

The following table summarizes research findings on how different substitution patterns on related heterocyclic scaffolds influence their biological activity.

| Base Scaffold | Substitution | Biological Activity Measured | Result |